4-(Trifluoromethoxy)benzaldehyde
Overview
Description
4-(Trifluoromethoxy)benzaldehyde: is an aromatic aldehyde with the molecular formula C8H5F3O2 and a molecular weight of 190.12 g/mol . It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the benzene ring at the para position relative to the aldehyde group (-CHO) . This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Mechanism of Action
Target of Action
4-(Trifluoromethoxy)benzaldehyde is an aromatic aldehyde It is known to participate in the synthesis of various compounds , suggesting that its targets could be the enzymes or receptors involved in these synthetic pathways.
Mode of Action
It is known to be involved in the synthesis of several compounds , indicating that it may interact with its targets to facilitate these reactions
Biochemical Pathways
It is known to participate in the synthesis of compounds such as 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline , suggesting that it may influence the pathways involved in the synthesis of these compounds.
Result of Action
Its known involvement in the synthesis of various compounds suggests that it may influence the levels of these compounds within the cell, potentially affecting cellular functions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethoxy)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of benzaldehyde followed by fluoridation with anhydrous hydrogen fluoride to introduce the trifluoromethoxy group . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 4-(trifluoromethoxy)benzoic acid.
Reduction: Reduction of the aldehyde group can yield 4-(trifluoromethoxy)benzyl alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(Trifluoromethoxy)benzoic acid.
Reduction: 4-(Trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethoxy)benzaldehyde is utilized in a wide range of scientific research applications:
Comparison with Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group.
3-(Trifluoromethoxy)benzaldehyde: The trifluoromethoxy group is positioned at the meta position relative to the aldehyde group.
4-Fluorobenzaldehyde: Contains a fluorine atom instead of the trifluoromethoxy group.
Uniqueness: 4-(Trifluoromethoxy)benzaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced biological activity and stability .
Properties
IUPAC Name |
4-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNVDQZWOBPLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216105 | |
Record name | p-(Trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
659-28-9 | |
Record name | 4-(Trifluoromethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=659-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(Trifluoromethoxy)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(Trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(trifluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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